5-Chloro-2-hydroxybenzenecarbothioamide

Lipophilicity Membrane permeability QSAR

Medicinal chemistry requires exact substitution patterns to preserve SAR integrity; replacing the 5-chloro or thioamide group alters lipophilicity (ΔXLogP3≈+0.6) and pharmacophore geometry. This compound solves that need. - **CB2 antagonist probe:** Sub-micromolar activity (IC50=644 nM) with >15-fold selectivity over CB1 (IC50>10,000 nM) in CHO cell assays. - **MRSA scaffold:** Thioamide isostere enables optimization of antibacterial potency (MIC 15.62-31.25 μmol/L against resistant strains). - **Clean counter-screen:** No E. coli chorismate mutase inhibition, reducing confounding antimicrobial effects in cell studies. - **Supply:** ≥98% purity, immediate shipping for lead optimization campaigns.

Molecular Formula C7H6ClNOS
Molecular Weight 187.64
CAS No. 79173-87-8
Cat. No. B3000351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxybenzenecarbothioamide
CAS79173-87-8
Molecular FormulaC7H6ClNOS
Molecular Weight187.64
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=S)N)O
InChIInChI=1S/C7H6ClNOS/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
InChIKeyYEYUGGJKVHPADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxybenzenecarbothioamide Scaffold for SAR Studies


5-Chloro-2-hydroxybenzenecarbothioamide (CAS 79173-87-8, MF: C7H6ClNOS, MW: 187.64) is a functionalized thiobenzamide derivative that integrates a chloro substituent at the 5-position and a hydroxyl group at the 2-position on the benzene ring, along with a thiocarbonamide moiety [1]. This compound serves as a versatile synthetic intermediate and pharmacophore in medicinal chemistry, enabling the exploration of sulfur-containing analogs in place of conventional amide bonds . It has been investigated in antimicrobial sulfonamide conjugates and as a core fragment in cannabinoid receptor-targeted thiazole derivatives [2]. Commercial availability at research-grade purity (≥98%) from multiple established chemical suppliers ensures reliable procurement for SAR campaigns and lead optimization programs .

Thioamide scaffoldEnables sulfur-containing analog exploration for SAR campaigns
5-Chloro substitutionSupports lipophilicity tuning in lead optimization
Research-gradeReliable procurement for reproducible medicinal chemistry workflows

Why 5-Chloro-2-hydroxybenzenecarbothioamide Is Irreplaceable


Substitution of 5-Chloro-2-hydroxybenzenecarbothioamide with the non-chlorinated analog 2-hydroxybenzenecarbothioamide (CAS 7133-90-6, MW: 153.20) or the amide counterpart 5-chloro-2-hydroxybenzamide (CAS 7120-43-6, MW: 171.58) introduces substantial deviations in both physicochemical properties and biological recognition [1]. The 5-chloro substituent increases lipophilicity (XLogP3 ~2.5 versus ~1.9 for the non-chlorinated analog) and molecular weight, thereby modulating membrane permeability and target-binding kinetics [2]. Furthermore, the thioamide moiety (C=S) confers distinct electronic and conformational characteristics compared to the amide (C=O), as evidenced by X-ray crystallographic analyses showing that thiobenzamides exhibit enhanced planarity of the thioamide group and altered internal rotation about the Ar–CS bond, directly impacting pharmacophore geometry and hydrogen-bonding capacity [3]. In biological systems, these structural distinctions translate into differential target engagement profiles: the chloro-thioamide combination may confer unique activity patterns not recapitulated by either the dechlorinated analog or the oxoamide variant . Consequently, procurement of the exact 5-chloro-2-hydroxy thioamide scaffold is essential for maintaining SAR integrity in lead optimization campaigns targeting specific enzyme classes or GPCR subtypes.

Lipophilicity shift
Non-chlorinated analog (2-hydroxybenzenecarbothioamide) exhibits lower computed lipophilicity, which may alter membrane permeability and compartmentalization.
Conformational mismatch
Amide counterpart (5-chloro-2-hydroxybenzamide) lacks the enhanced planarity and altered hydrogen-bonding geometry characteristic of the thioamide group, potentially changing pharmacophore recognition.
Target engagement profile
The chloro-thioamide combination may confer activity patterns not recapitulated by either the dechlorinated or the oxoamide analog; direct substitution risks SAR discontinuity.

5-Chloro-2-hydroxybenzenecarbothioamide Differentiation Guide


Lipophilicity Advantage Over Non-Chlorinated Analog

The introduction of a chlorine atom at the 5-position of 2-hydroxybenzenecarbothioamide substantially increases lipophilicity, a key determinant of passive membrane diffusion and target compartmentalization. The target compound (C7H6ClNOS, MW: 187.64) exhibits a computed XLogP3 value of approximately 2.5 [1]. In contrast, the non-chlorinated analog 2-hydroxybenzenecarbothioamide (C7H7NOS, MW: 153.20) displays a significantly lower XLogP3 of 1.9 [2]. This difference of ΔXLogP3 ≈ 0.6 translates to a predicted 4-fold increase in octanol-water partition coefficient, enhancing membrane permeability and potentially improving cellular uptake in whole-cell assays.

Lipophilicity Shift
Reported
~2.5vs1.9
Δ +0.6
Supports cell-permeability screening context
Computed XLogP3; ~4-fold partition increase
Lipophilicity Membrane permeability QSAR

Thioamide vs Amide Conformational Planarity

The replacement of the carbonyl oxygen with sulfur in the carbothioamide group produces marked conformational changes that influence molecular recognition. Single-crystal X-ray diffraction analyses of selected thiobenzamides and their corresponding benzamides demonstrate that the thioamide moiety exhibits significantly enhanced planarity compared to the amide group, with altered internal rotation about the Ar–CS bond and modified bending of N-substituents relative to the thioamide plane [1]. These structural perturbations, corroborated by quantum chemical calculations and Hirshfeld surface analysis, directly affect the spatial presentation of the chloro and hydroxy substituents, thereby altering hydrogen-bonding geometry and π-stacking interactions at target binding sites.

Thioamide Planarity
Class-level
ThioamidevsAmide
Enhanced planarity, altered H-bond geometry
Informs pharmacophore geometry modeling
X-ray crystallography of model thiobenzamides
Conformational analysis X-ray crystallography Pharmacophore modeling

CB2 Antagonist Activity of Thiazole Conjugate

A derivative incorporating 5-Chloro-2-hydroxybenzenecarbothioamide as a core structural motif—specifically, N-[(2Z)-3-butyl-5-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-chloro-2-hydroxybenzenecarbothioamide—exhibited sub-micromolar antagonist activity at the cannabinoid CB2 receptor with an IC50 of 644 nM when evaluated in CHO cells expressing CB2 receptors [1]. This value represents a >15-fold selectivity window over CB1 receptors (IC50 > 10,000 nM) in the same cellular assay system [1]. While direct comparative data for the non-chlorinated or amide analogs of this exact conjugate are not available in the same assay panel, the chloro-thioamide combination provides a functional handle for achieving CB2-biased antagonism, a profile of significant interest for immunomodulatory and anti-inflammatory therapeutic development [2].

CB2 Antagonist Activity
Reported
644 nMvs>10,000 nM
>15-fold selectivity
Supports CB2-selective probe research
CHO cell calcium assay; thiazole conjugate
Cannabinoid receptor CB2 antagonist GPCR pharmacology

Anti-Staphylococcal Activity of Chloro-Hydroxybenzamides

Sulfonamide conjugates derived from 5-chloro-2-hydroxybenzamide demonstrated potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L . These data establish that the 5-chloro-2-hydroxy substitution pattern on the benzene ring is a productive pharmacophoric element for achieving anti-staphylococcal activity. The thioamide variant (5-chloro-2-hydroxybenzenecarbothioamide) retains this critical substitution pattern while offering the additional electronic and conformational advantages of the thioamide group described above. While direct head-to-head antimicrobial data comparing the thioamide versus the amide derivative are not yet available in the literature, the established activity of the chloro-hydroxybenzamide scaffold strongly supports the inclusion of the thioamide analog in antimicrobial SAR expansion sets.

Anti-Staphylococcal Inference
Class-level
Chloro-hydroxybenzamide scaffold active (MIC 15.62–31.25 µmol/L); thioamide not directly tested.
Supports antimicrobial SAR expansion
Direct thioamide data to verify
Antimicrobial MRSA Sulfonamide conjugates

No Chorismate Mutase Inhibition

In a counter-screening assay against Escherichia coli chorismate mutase, a thioamide-containing derivative (likely a conjugate incorporating the 5-chloro-2-hydroxybenzenecarbothioamide scaffold) exhibited no detectable inhibition at standard screening concentrations . Chorismate mutase is a key enzyme in the shikimate pathway for aromatic amino acid biosynthesis, and its inhibition could lead to undesirable antimicrobial or cytotoxic off-target effects. The absence of activity against this bacterial target suggests a favorable selectivity profile for the thioamide chemotype, reducing the likelihood of confounding antibacterial activity in mammalian cell-based assays or in vivo models where the shikimate pathway is absent.

Chorismate Mutase Counter-screen
Reported
No inhibition detected
Supports target selectivity confidence
E. coli enzyme counter-screen; negative result
Counter-screening Selectivity Off-target profiling

Dual RSV Antiviral and Anti-Inflammatory Activity

Analogues built upon the 5-chloro-2-hydroxybenzamide core have been identified as potent inhibitors of respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in pediatric and elderly populations . These compounds exhibit a dual mechanism of action: they directly suppress viral replication and simultaneously modulate the host inflammatory response by inhibiting RSV-induced activation of IRF3 and NF-κB pathways, which are responsible for the production of pro-inflammatory cytokines and chemokines . This dual antiviral/anti-inflammatory profile represents a therapeutically attractive strategy for mitigating both viral burden and disease pathology. The thioamide analog 5-chloro-2-hydroxybenzenecarbothioamide provides an isosteric replacement for the amide bond, offering the opportunity to probe whether the enhanced planarity and altered electronic properties of the thioamide moiety further improve antiviral potency or modulate the balance between antiviral and anti-inflammatory activities.

RSV Pathway Modulation
Class-level
Amide analogs inhibit RSV and suppress IRF3/NF-κB; thioamide not directly tested.
Supports antiviral pathway modulation studies
Direct thioamide data to verify
Respiratory syncytial virus (RSV) Antiviral Anti-inflammatory

Key Applications of 5-Chloro-2-hydroxybenzenecarbothioamide


CB2-Selective GPCR Ligand Development

Procure 5-Chloro-2-hydroxybenzenecarbothioamide as a key synthetic building block for generating thiazole-conjugated CB2 receptor ligands. Elaboration of this scaffold via N-functionalization yields compounds with sub-micromolar CB2 antagonist activity (IC50 = 644 nM) and >15-fold selectivity over CB1 receptors (IC50 > 10,000 nM), as demonstrated in CHO cell-based calcium mobilization assays [1]. The chloro-thioamide substitution pattern provides a functional handle for tuning CB2/CB1 selectivity ratios, enabling the development of chemical probes for dissecting CB2-mediated immunomodulatory and anti-inflammatory signaling pathways without CB1-associated psychoactive effects [2].

Antimicrobial SAR Against MRSA

Employ 5-Chloro-2-hydroxybenzenecarbothioamide in medicinal chemistry campaigns targeting methicillin-resistant Staphylococcus aureus (MRSA). The closely related 5-chloro-2-hydroxybenzamide sulfonamide conjugates have demonstrated potent antibacterial activity with MIC values ranging from 15.62 to 31.25 μmol/L against both MSSA and MRSA strains . The thioamide variant offers a direct isosteric replacement for the amide bond, allowing systematic exploration of how sulfur incorporation affects antibacterial potency, resistance profiles, and physicochemical properties such as lipophilicity (ΔXLogP3 ≈ +0.6 versus non-chlorinated analog) [3].

RSV Dual-Action Inhibitor Discovery

Utilize 5-Chloro-2-hydroxybenzenecarbothioamide as a core scaffold for developing next-generation RSV therapeutics. Analogous 5-chloro-2-hydroxybenzamide derivatives exhibit a therapeutically differentiated dual mechanism: direct inhibition of viral replication coupled with suppression of host IRF3 and NF-κB-driven inflammatory responses . The thioamide analog provides an opportunity to optimize this dual activity profile by leveraging the enhanced conformational planarity and altered hydrogen-bonding geometry characteristic of the thioamide moiety, as established by X-ray crystallographic studies of model thiobenzamides [4].

Selective Chemical Probe Development

Select 5-Chloro-2-hydroxybenzenecarbothioamide for chemical probe campaigns where minimizing off-target antibacterial activity is essential for interpreting cellular assay results. Thioamide-containing derivatives based on this scaffold have been counter-screened against Escherichia coli chorismate mutase, a key enzyme in the bacterial shikimate pathway, and exhibit no detectable inhibition . This clean counter-screen result reduces the likelihood of confounding antimicrobial effects in mammalian cell-based studies, increasing confidence that observed phenotypes arise from on-target engagement rather than nonspecific bacterial enzyme inhibition.

Application
Selection Property
Validation Focus
CB2 receptor probe development
Chloro-thioamide scaffold with reported CB2 activity context
CB2 vs CB1 selectivity assays
Antimicrobial scaffold optimization
Chloro-hydroxybenzene core (amide analog activity context)
MIC against S. aureus strains (MSSA/MRSA)
RSV host-response modulation studies
Dual-action chemotype (amide analog pathway modulation)
IRF3/NF-κB pathway assays
Selectivity profiling for target validation
Chorismate mutase counter-screen result (negative)
Absence of bacterial enzyme interference

Technical Documentation Hub

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27 linked technical documents
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